molecular formula C12H12BrNO2S B14425688 Ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 82297-83-4

Ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B14425688
CAS No.: 82297-83-4
M. Wt: 314.20 g/mol
InChI Key: QTEGADZUIXWPMS-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a chemical compound belonging to the benzothiazine family. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom at the 7th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the benzothiazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The bromine atom is introduced through bromination of the intermediate compound using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzothiazines.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The bromine atom and the benzothiazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

82297-83-4

Molecular Formula

C12H12BrNO2S

Molecular Weight

314.20 g/mol

IUPAC Name

ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C12H12BrNO2S/c1-3-16-12(15)11-7(2)14-9-5-4-8(13)6-10(9)17-11/h4-6,14H,3H2,1-2H3

InChI Key

QTEGADZUIXWPMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)Br)C

Origin of Product

United States

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